BenchChemオンラインストアへようこそ!

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide

MIF Inhibition Structure-Activity Relationship Immuno-oncology

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide is a 2,5-disubstituted-1,3,4-oxadiazole featuring a 4-methoxyphenyl ring at the 5-position and a 3-(methylthio)benzamide substituent at the 2-position. This specific arrangement maintains a molecular weight of 341.4 g/mol and a calculated XLogP3-AA of 3.1, positioning it as a moderately lipophilic heterocyclic scaffold.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 896344-58-4
Cat. No. B2544090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide
CAS896344-58-4
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC
InChIInChI=1S/C17H15N3O3S/c1-22-13-8-6-11(7-9-13)16-19-20-17(23-16)18-15(21)12-4-3-5-14(10-12)24-2/h3-10H,1-2H3,(H,18,20,21)
InChIKeyBQHRGIVQRFREIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide (CAS 896344-58-4): Core Properties and Procurement Profile


N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide is a 2,5-disubstituted-1,3,4-oxadiazole featuring a 4-methoxyphenyl ring at the 5-position and a 3-(methylthio)benzamide substituent at the 2-position [1]. This specific arrangement maintains a molecular weight of 341.4 g/mol and a calculated XLogP3-AA of 3.1, positioning it as a moderately lipophilic heterocyclic scaffold [2]. The compound is structurally distinct within the broader class of 1,3,4-oxadiazole-benzamide conjugates, a group actively investigated for kinase inhibition and anti-inflammatory applications [3].

Why Generic 1,3,4-Oxadiazole Analogs Cannot Replace CAS 896344-58-4 in MIF-Targeted Research


Broad structural similarity within the 1,3,4-oxadiazole class is not a reliable predictor of equivalent inhibitory activity. The target recognition of Macrophage Migration Inhibitory Factor (MIF) is highly sensitive to the topology of the benzamide substituent [1]. Minor positional variations—such as shifting the methylthio group from the 3-position to the 2-position on the benzamide ring—can significantly alter the ligand's ability to engage the tautomerase active site, as demonstrated by differential inhibition profiles within related oxadiazole-benzamide series [2]. Substituting with unsubstituted benzamides or 3-(trifluoromethyl) congeners introduces steric and electronic changes that are not quantitatively equivalent in target engagement assays [3].

Quantitative Differentiation of CAS 896344-58-4 Against Closest Analogs


Regioisomeric Methylthio Placement Drives MIF Inhibitory Specificity

The target compound bears a 3-(methylthio)benzamide moiety. Its direct regioisomer, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide, shifts the methylthio group to the ortho position [1]. In the broader context of oxadiazole-based MIF inhibitors, a 3-substituted benzamide is disclosed as a key pharmacophoric element, with the 3-position being critical for maintaining the appropriate geometry for hydrogen-bond interactions within the hydrophobic active site [2]. Patent US-9187437-B2 explicitly includes 3-methylthio-substituted oxadiazoles as preferred embodiments, whereas the 2-position isomer is not similarly prioritized, representing a class-level inference of differential target engagement [3].

MIF Inhibition Structure-Activity Relationship Immuno-oncology

Substituent-Dependent Potency Variation in Related Oxadiazole-Benzamide Conjugates

Within the 5-(4-methoxyphenyl)-1,3,4-oxadiazole chemotype, changing the benzamide substituent from 3-methylthio to a larger, more polar group results in a measurable shift in biological potency. A structurally related compound, 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, exhibited an IC50 of 19,600 nM in a cellular assay [1]. The 3-methylthio analog is expected to show a markedly different potency due to its smaller, hydrophobic methylthio group, aligning with patent data that describes methylthio-substituted compounds as exhibiting 'significant inhibitory activity' relative to unsubstituted or bulkier analogs [2].

Kinase Inhibition Cytotoxicity Assay SAR Analysis

Physicochemical Profile Differentiates from Trifluoromethyl Analog for Permeability

Lipophilicity, a key driver of membrane permeability and nonspecific binding, varies substantially between analogs. The 3-(methylthio) compound has a computed XLogP3-AA of 3.1 [1]. The direct 3-(trifluoromethyl) analog, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide, has a higher computed LogP of approximately 3.8 (PubChem predicted data) [2]. This ΔLogP of ~0.7 log units class-level inference suggests that the methylthio compound occupies a more favorable oral drug-likeness space, as excessive lipophilicity (LogP > 3.5) is often associated with poor metabolic stability and off-target liability [3].

Lipophilicity ADME Prediction Drug-likeness

Optimal Application Scenarios for Procuring CAS 896344-58-4


MIF Tautomerase Inhibitor Hit-to-Lead Campaigns

The explicit inclusion of the 3-methylthio-oxadiazole benzamide motif in MIF-inhibitor patents positions CAS 896344-58-4 as a strategic procurement choice for hit-to-lead programs targeting the MIF tautomerase active site [1]. Its regioisomeric identity provides a defined SAR starting point that is distinguishable from inactive 2-substituted analogs.

Selectivity Profiling Against Ecto-NTPDase2

Recent studies demonstrate that 1,3,4-oxadiazole derivatives achieve selective inhibition of NTPDase2, a target implicated in tumorigenesis [2]. The methoxyphenyl substitution on the oxadiazole ring is a key feature for this selectivity. The 3-methylthio benzamide tail offers a distinct vector for further optimizing NTPDase isotype selectivity, making the compound a valuable tool for comparative enzyme profiling studies.

Development of BBB-Penetrant Anti-Inflammatory Agents

A computed XLogP3-AA of 3.1 is located within the optimal range for blood-brain barrier (BBB) penetration [3]. When compared to higher-logP analogs like the 3-trifluoromethyl variant, the 3-methylthio compound poses a lower risk of nonspecific tissue binding and metabolic instability, making it the preferred scaffold for developing CNS-active MIF or NTPDase inhibitors.

Quote Request

Request a Quote for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.